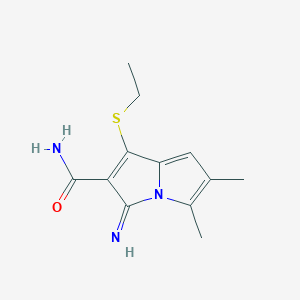
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrolizine core, which is a bicyclic structure consisting of a five-membered ring fused to a six-membered ring. The presence of functional groups such as the ethylsulfanyl, imino, and carboxamide groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and an aldehyde or ketone. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired bicyclic structure.
Introduction of Functional Groups: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylsulfanyl reagent. The imino group can be formed through an imination reaction, typically involving an amine and an oxidizing agent. The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(Ethylsulfanyl)-3-Imino-5,6-dimethyl-3H-pyrrolizin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ethylsulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Iminogruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Ethylsulfanylgruppe durch andere Nucleophile wie Halogenide oder Alkoxide ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure als Lösungsmittel und Temperaturen im Bereich von 0 °C bis 25 °C.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol oder Tetrahydrofuran als Lösungsmittel und Temperaturen im Bereich von -10 °C bis 25 °C.
Substitution: Halogenide oder Alkoxide, polare aprotische Lösungsmittel wie Dimethylsulfoxid oder Acetonitril und Temperaturen im Bereich von 25 °C bis 80 °C.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-3-Imino-5,6-dimethyl-3H-pyrrolizin-2-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet. Es kann auch als Ligand in der Koordinationschemie dienen.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antivirale und Antikrebsaktivitäten.
Medizin: Wird als potenzieller Wirkstoffkandidat untersucht, da es über einzigartige Strukturmerkmale und biologische Aktivitäten verfügt.
Industrie: Wird aufgrund seiner Reaktivität und Stabilität bei der Entwicklung neuer Materialien wie Polymere und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Ethylsulfanyl)-3-Imino-5,6-dimethyl-3H-pyrrolizin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, was zu seinen antimikrobiellen Eigenschaften führt. Darüber hinaus kann seine Wechselwirkung mit zellulären Rezeptoren Signalwege auslösen, die zu Antikrebswirkungen führen.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)-3-imino-5,6-dimethyl-3H-pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfanyl)-3-Imino-5,6-dimethyl-3H-pyrrolizin-2-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(Methylsulfanyl)-3-Imino-5,6-dimethyl-3H-pyrrolizin-2-carboxamid: Ähnliche Struktur, jedoch mit einer Methylsulfanylgruppe anstelle einer Ethylsulfanylgruppe. Diese Verbindung kann eine andere Reaktivität und biologische Aktivität aufweisen.
1-(Ethylsulfanyl)-3-Amino-5,6-dimethyl-3H-pyrrolizin-2-carboxamid: Ähnliche Struktur, jedoch mit einer Aminogruppe anstelle einer Iminogruppe. Diese Verbindung kann unterschiedliche chemische Eigenschaften und biologische Wirkungen haben.
1-(Ethylsulfanyl)-3-Imino-5,6-dimethyl-3H-pyrrolizin-2-carbonsäure: Ähnliche Struktur, jedoch mit einer Carboxylgruppe anstelle einer Carboxamidgruppe. Diese Verbindung kann eine andere Löslichkeit und Reaktivität haben.
Die Einzigartigkeit von 1-(Ethylsulfanyl)-3-Imino-5,6-dimethyl-3H-pyrrolizin-2-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivitäten verleiht.
Eigenschaften
CAS-Nummer |
650599-26-1 |
|---|---|
Molekularformel |
C12H15N3OS |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
1-ethylsulfanyl-3-imino-5,6-dimethylpyrrolizine-2-carboxamide |
InChI |
InChI=1S/C12H15N3OS/c1-4-17-10-8-5-6(2)7(3)15(8)11(13)9(10)12(14)16/h5,13H,4H2,1-3H3,(H2,14,16) |
InChI-Schlüssel |
AGJKTMDRDZHDDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C(=N)N2C1=CC(=C2C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


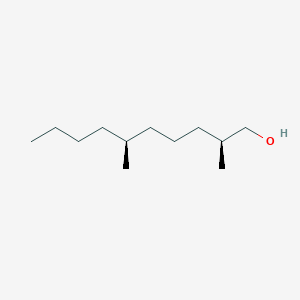

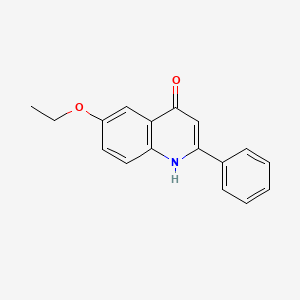
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
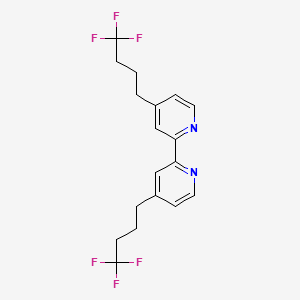
![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
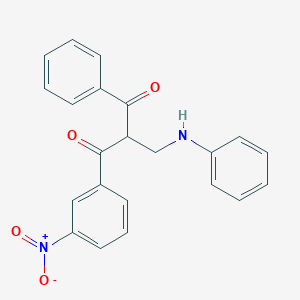


![5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B12599315.png)


![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide](/img/structure/B12599340.png)
